molecular formula C13H18F3NO3 B13463535 2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine

2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine

Cat. No.: B13463535
M. Wt: 293.28 g/mol
InChI Key: YDODLFZNPCVJKL-UHFFFAOYSA-N
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Description

2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine is a complex organic compound characterized by its unique trifluoropropan-2-yl group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine typically involves multiple steps. One common method starts with the preparation of the trifluoropropan-2-yl group, which can be synthesized from 1,1,1-trifluoro-2-propanol . This intermediate is then reacted with a dimethoxyphenyl derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The trifluoropropan-2-yl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropan-2-yl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18F3NO3

Molecular Weight

293.28 g/mol

IUPAC Name

2-[3,5-dimethoxy-4-(1,1,1-trifluoropropan-2-yloxy)phenyl]ethanamine

InChI

InChI=1S/C13H18F3NO3/c1-8(13(14,15)16)20-12-10(18-2)6-9(4-5-17)7-11(12)19-3/h6-8H,4-5,17H2,1-3H3

InChI Key

YDODLFZNPCVJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1OC)CCN)OC

Origin of Product

United States

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